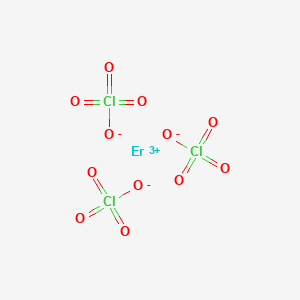
Germanium tetrabromide
Vue d'ensemble
Description
Germanium tetrabromide is a chemical compound studied in various contexts, including its molecular structure and synthesis. For instance, Schultz et al. (1982) explored the molecular structure of germanium dibromide, which is closely related to germanium tetrabromide, by using electron diffraction, indicating relevance to the study of germanium tetrabromide as well (Schultz et al., 1982).
Synthesis Analysis
The synthesis of germanium compounds, including germanium tetrabromide, often involves high-temperature reactions. For example, Gerion et al. (2004) described the synthesis of germanium nanocrystals through high-temperature decomposition, which is indicative of the methods used in synthesizing germanium compounds (Gerion et al., 2004).
Molecular Structure Analysis
The molecular structure of germanium compounds, including tetrabromide, has been extensively studied. Polk (1971) developed a model for the structure of amorphous germanium, which provides insights into the atomic arrangement in germanium-based materials (Polk, 1971).
Chemical Reactions and Properties
Germanium tetrabromide participates in various chemical reactions. For instance, Shah et al. (2010) synthesized Germanium tetra(tertiary butoxide) and explored its reactivity, indicating the potential reactions and properties of germanium compounds (Shah et al., 2010).
Physical Properties Analysis
The physical properties of germanium compounds have been a subject of research. For example, Swamy and Bhuiyan (1980) used the reference interaction site model to study the structure of liquid Germanium tetrabromide, providing insight into its physical properties (Swamy & Bhuiyan, 1980).
Chemical Properties Analysis
The chemical properties of germanium tetrabromide are closely related to its molecular structure and reactivity. Research such as that by Prewitt and Young (1965), who studied the crystal structures of germanium disulfides, contributes to understanding the chemical properties of germanium compounds (Prewitt & Young, 1965).
Applications De Recherche Scientifique
Liquid Structure Analysis : The structure of liquid Germanium tetrabromide was studied using the reference interaction site model. This study contributes to understanding the inter-molecular atomic distribution in liquids like GeBr4, which forms an interlocking structure in its liquid state (Swamy & Bhuiyan, 1980).
Microbial Interactions : Research on the interactions between Germanium and microbial species is important from both fundamental and applied perspectives. Germanium's potential applications in electronics, computer engineering, and medicine make understanding its biological interactions crucial (Lee, Trevors, & Van Dyke, 1990).
Solar Cell Enhancement : Germanium tetrabromide added to zinc tetraphenyl porphyrin/fullerene bulk heterojunction solar cells improved photovoltaic and optical properties. This research highlights GeBr4's role in enhancing solar energy conversion efficiency (Suzuki, Nishimura, & Oku, 2014).
Toxicity and Health Impact : A study on the mutagenicity, carcinogenicity, and teratogenicity of Germanium compounds found that they generally have low toxicity. Interestingly, some forms of Germanium can inhibit cancer development (Gerber & Leonard, 1997).
Nanocrystal Synthesis : Germanium nanocrystals, synthesized from germanium tetrachloride and hydrogen, have applications in electronic and optoelectronic devices. Adjusting the plasma power in the synthesis process allows control over the crystallinity of these particles (Gresback, Holman, & Kortshagen, 2007).
Thermodynamic Characteristics : The study of the thermodynamic characteristics of sublimation and vaporization of Germanium tetrabromide is essential for understanding its physical properties and applications in various scientific fields (Zelenina, Chusova, & Stenin, 1999).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tetrabromogermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Br4Ge/c1-5(2,3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDVMPJLLGYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge](Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeBr4, Br4Ge | |
| Record name | germanium(IV) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065468 | |
| Record name | Germane, tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Germanium tetrabromide | |
CAS RN |
13450-92-5 | |
| Record name | Tetrabromogermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germane, tetrabromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germane, tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Germane, tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium tetrabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)
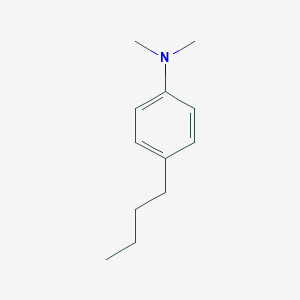
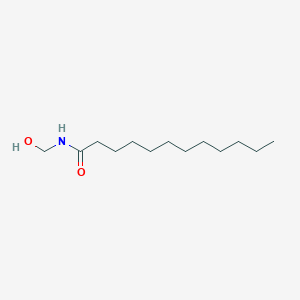
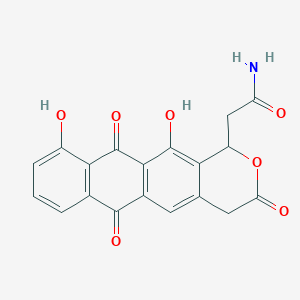
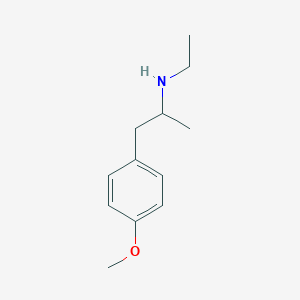



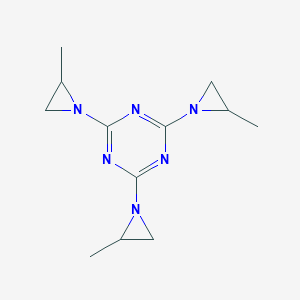
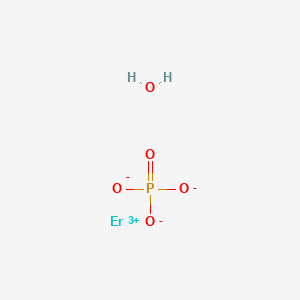

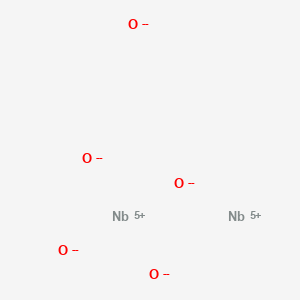
![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
